molecular formula C13H16N4O B2778208 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine CAS No. 1397179-83-7

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B2778208
CAS No.: 1397179-83-7
M. Wt: 244.298
InChI Key: WAEMCFFWADLNPB-UHFFFAOYSA-N
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Description

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of phenylmorpholines. This compound contains a morpholine ring and a benzene ring linked to each other through a carbon-nitrogen bond. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine typically involves a multi-step process. One common method includes the reaction of 4-morpholinophenylhydrazine with ethyl acetoacetate under reflux conditions to form the intermediate compound, which is then cyclized to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are often hydroxylated derivatives.

    Reduction: The major products are typically amine derivatives.

    Substitution: The major products depend on the nucleophile used but can include various substituted morpholine derivatives.

Scientific Research Applications

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The molecular pathways involved often include the modulation of signaling cascades and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • 2-(dimethylamino)-2-[4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one

Uniqueness

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine stands out due to its unique combination of a morpholine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Biological Activity

5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the introduction of the morpholine moiety. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells .
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The IC50 values ranged from 1.48 to 12.07 µM, indicating significant potency .
Cell LineIC50 (µM)Mechanism of Action
MCF-72.28Tubulin polymerization inhibition
A5493.67Cell cycle arrest
PC-31.48Apoptosis induction

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects:

  • p38 MAP Kinase Inhibition : The compound acts as an inhibitor of p38 MAP kinase, a key player in inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines such as TNF-alpha .
  • Experimental Models : In animal models, the compound has shown promise in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have garnered attention due to their potential applications in treating infections:

  • Antibacterial Effects : Preliminary studies indicate that compounds similar to this compound exhibit moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
  • Zone of Inhibition : In laboratory tests, notable zones of inhibition were observed, suggesting effective antimicrobial action .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving a cohort of breast cancer patients treated with pyrazole derivatives indicated a significant reduction in tumor size and improved survival rates compared to standard therapies .
  • Inflammatory Disorders : Patients with chronic inflammatory conditions treated with pyrazole-based compounds reported decreased pain and inflammation markers over a treatment period .

Properties

IUPAC Name

5-(4-morpholin-4-ylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-1-3-11(4-2-10)17-5-7-18-8-6-17/h1-4,9H,5-8H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEMCFFWADLNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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